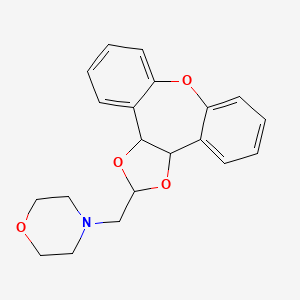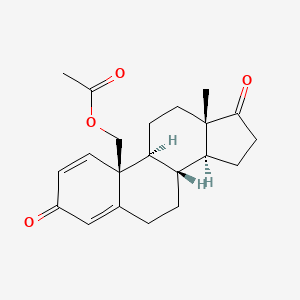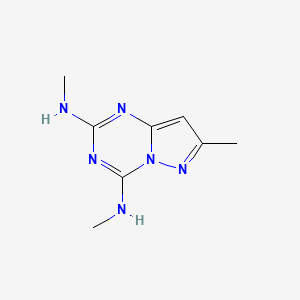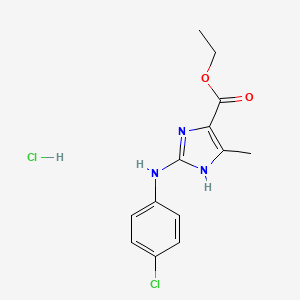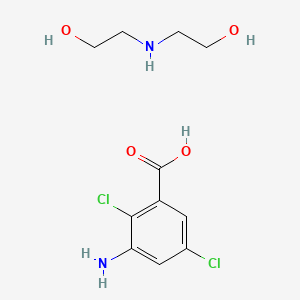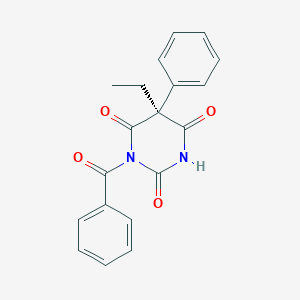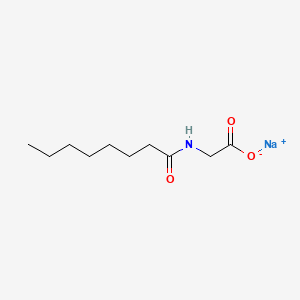
Sodium caprylamidoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium caprylamidoacetate is a chemical compound with the molecular formula C10H18NNaO3. It is known for its surfactant properties and is commonly used in various industrial and pharmaceutical applications. This compound is particularly valued for its ability to enhance the permeability of biological membranes, making it a useful agent in drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium caprylamidoacetate can be synthesized through the reaction of caprylic acid with sodium hydroxide, followed by the introduction of an amidoacetate group. The reaction typically involves the following steps:
Esterification: Caprylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester.
Amidation: The ester is then reacted with an amine to form the amide.
Neutralization: The amide is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization and filtration to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: Sodium caprylamidoacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form caprylic acid and sodium amidoacetate.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions where the amidoacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reactions often involve nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Hydrolysis: Caprylic acid and sodium amidoacetate.
Oxidation: Caprylic acid derivatives.
Substitution: Various substituted amidoacetates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Sodium caprylamidoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability and facilitate the uptake of nutrients and drugs.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of orally administered drugs by increasing their absorption through the intestinal mucosa.
Industry: Applied in the formulation of personal care products such as shampoos and conditioners due to its surfactant properties
Mecanismo De Acción
The primary mechanism by which sodium caprylamidoacetate exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, thereby enhancing the permeability of biological membranes. This action facilitates the transport of drugs and other molecules across cell membranes. The compound interacts with the lipid bilayer of cell membranes, disrupting their structure and increasing their fluidity, which allows for easier passage of molecules .
Comparación Con Compuestos Similares
Sodium caprate: Another medium-chain fatty acid derivative with similar surfactant properties.
Sodium lauryl sulfate: A widely used surfactant in personal care products.
Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.
Uniqueness: Sodium caprylamidoacetate is unique in its ability to enhance the permeability of biological membranes without causing significant irritation or toxicity. This makes it particularly valuable in pharmaceutical applications where safety and efficacy are paramount .
Propiedades
Número CAS |
18777-30-5 |
|---|---|
Fórmula molecular |
C10H18NNaO3 |
Peso molecular |
223.24 g/mol |
Nombre IUPAC |
sodium;2-(octanoylamino)acetate |
InChI |
InChI=1S/C10H19NO3.Na/c1-2-3-4-5-6-7-9(12)11-8-10(13)14;/h2-8H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Clave InChI |
SUKWDMYPQWAEBD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC(=O)NCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


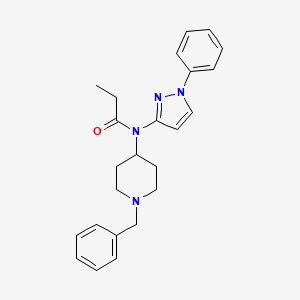
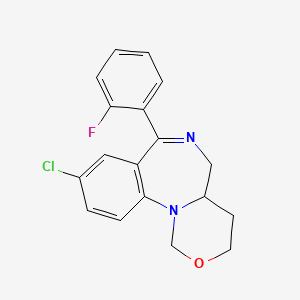
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
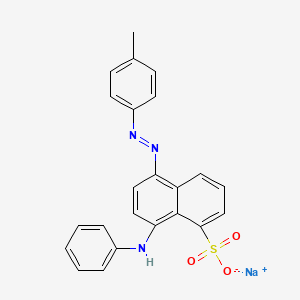
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
